molecular formula C10H13IO3 B14015703 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde

6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde

Katalognummer: B14015703
Molekulargewicht: 308.11 g/mol
InChI-Schlüssel: VQZQDLLHESSKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is a complex organic compound characterized by its unique spirocyclic structure. This compound features an iodine atom, a methyl group, and an aldehyde functional group, making it a versatile molecule in synthetic chemistry and various research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-8-methyl-1,4-dioxaspiro[45]dec-6-ene-8-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the iodination of 8-methyl-1,4-dioxaspiro[4The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde .

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-ol: Similar structure but with a hydroxyl group instead of an aldehyde.

    6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene: Lacks the iodine atom and aldehyde group.

    1,4-Dioxaspiro[4.5]dec-6-ene-8-carbaldehyde: Similar structure but without the iodine atom

Uniqueness

6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. The combination of the spirocyclic structure, iodine atom, and aldehyde group makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C10H13IO3

Molekulargewicht

308.11 g/mol

IUPAC-Name

6-iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde

InChI

InChI=1S/C10H13IO3/c1-9(7-12)2-3-10(8(11)6-9)13-4-5-14-10/h6-7H,2-5H2,1H3

InChI-Schlüssel

VQZQDLLHESSKFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(C(=C1)I)OCCO2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.